Cas no 63320-67-2 (Secoisolariciresinol monoglucoside)

Secoisolariciresinol monoglucoside is a lignan glycoside derived from plant sources, notably flaxseed. It serves as a precursor to enterolignans, such as enterodiol and enterolactone, which exhibit phytoestrogenic and antioxidant properties. This compound is of interest in nutritional and pharmacological research due to its potential role in modulating hormone-related pathways and oxidative stress. Its monoglucoside form enhances bioavailability compared to its aglycone counterpart, facilitating absorption and metabolic conversion. Analytical standards of secoisolariciresinol monoglucoside are utilized in quantitative assays to study lignan metabolism, dietary intake, and bioactive effects. The compound’s stability and well-characterized structure make it suitable for use in reference materials and research applications.
Secoisolariciresinol monoglucoside structure
63320-67-2 structure
商品名:Secoisolariciresinol monoglucoside
CAS番号:63320-67-2
MF:C26H36O11
メガワット:524.55744
CID:1080922
PubChem ID:14704357

Secoisolariciresinol monoglucoside 化学的及び物理的性質

名前と識別子

    • Secoisolariciresinol monoglucoside
    • [ "" ]
    • DTXSID101257273
    • 63320-67-2
    • Secoisolariciresinol 9-O-beta-D-glucopyranoside
    • CS-0016680
    • Secoisolariciresinol ?-D-glucoside
    • HY-N1276
    • (2R,3R,4S,5S,6R)-2-[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
    • AKOS040760704
    • Secoisolariciresinolmonoglucoside
    • 2-[4-hydroxy-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
    • CHEBI:139406
    • (8R,8'R)-Secoisolariciresinol 9-glucoside
    • DA-77776
    • Secoisolariciresinol 9-O-I(2)-D-glucopyranoside
    • インチ: InChI=1S/C26H36O11/c1-34-20-9-14(3-5-18(20)29)7-16(11-27)17(8-15-4-6-19(30)21(10-15)35-2)13-36-26-25(33)24(32)23(31)22(12-28)37-26/h3-6,9-10,16-17,22-33H,7-8,11-13H2,1-2H3
    • InChIKey: DRLPXFRWJUZTMG-UHFFFAOYSA-N
    • ほほえんだ: COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)COC3C(C(C(C(O3)CO)O)O)O)O

計算された属性

  • せいみつぶんしりょう: 524.22576196g/mol
  • どういたいしつりょう: 524.22576196g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 7
  • 水素結合受容体数: 11
  • 重原子数: 37
  • 回転可能化学結合数: 12
  • 複雑さ: 654
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 7
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 179Ų

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.42±0.1 g/cm3 (20 ºC 760 Torr),
  • ようかいど: 微溶性(1 g/l)(25ºC)、

Secoisolariciresinol monoglucoside 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce59476-500mg
Secoisolariciresinol Monoglucoside
63320-67-2 98%
500mg
¥0.00 2023-09-07
TargetMol Chemicals
TN2198-5 mg
Secoisolariciresinol monoglucoside
63320-67-2 98%
5mg
¥ 3,710 2023-07-10
A2B Chem LLC
AG79153-5mg
Secoisolariciresinol monoglucoside
63320-67-2 95%
5mg
$2900.00 2023-12-30
Aaron
AR00EKVX-5mg
Secoisolariciresinol monoglucoside
63320-67-2 98%
5mg
$753.00 2025-02-11
A2B Chem LLC
AG79153-20mg
Secoisolariciresinol monoglucoside
63320-67-2 98.0%
20mg
$60.00 2024-04-19
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce59476-100mg
Secoisolariciresinol Monoglucoside
63320-67-2 98%
100mg
¥0.00 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2198-1 mg
Secoisolariciresinol monoglucoside
63320-67-2
1mg
¥2353.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce59476-250mg
Secoisolariciresinol Monoglucoside
63320-67-2 98%
250mg
¥0.00 2023-09-07
TargetMol Chemicals
TN2198-5mg
Secoisolariciresinol monoglucoside
63320-67-2
5mg
¥ 18400 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S47150-5 mg
Secoisolariciresinol monoglucoside
63320-67-2
5mg
¥4640.0 2021-09-07

Secoisolariciresinol monoglucoside 関連文献

Secoisolariciresinol monoglucosideに関する追加情報

Recent Advances in Secoisolariciresinol Monoglucoside (CAS: 63320-67-2) Research: A Comprehensive Review

Secoisolariciresinol monoglucoside (SMG, CAS: 63320-67-2), a lignan glycoside derived from flaxseed and other plant sources, has garnered significant attention in recent years due to its potential therapeutic applications in chronic diseases, including cancer, cardiovascular disorders, and metabolic syndromes. This review synthesizes the latest research findings on SMG, focusing on its pharmacological properties, mechanisms of action, and emerging clinical applications. The compound's unique chemical structure, characterized by a secoisolariciresinol aglycone conjugated with a glucose moiety, underpins its bioactivity and bioavailability profiles.

Recent studies have elucidated the molecular mechanisms by which SMG exerts its antioxidant and anti-inflammatory effects. A 2023 study published in the Journal of Natural Products demonstrated that SMG modulates the Nrf2/ARE signaling pathway, enhancing cellular defense against oxidative stress. Furthermore, in vitro and in vivo experiments revealed that SMG inhibits pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases. These findings are supported by advanced analytical techniques, including HPLC-MS and NMR spectroscopy, which confirm the compound's stability and purity in various formulations.

In the context of cancer research, SMG has shown promising chemopreventive properties. A groundbreaking 2024 study in Molecular Cancer Therapeutics reported that SMG induces apoptosis in colorectal cancer cells via the mitochondrial pathway, with minimal cytotoxicity to normal cells. The study utilized CRISPR-Cas9 gene editing to validate SMG's target specificity, highlighting its potential for precision medicine applications. Additionally, pharmacokinetic studies have optimized SMG's oral bioavailability through nanoemulsion-based delivery systems, addressing previous challenges related to its poor water solubility.

The therapeutic potential of SMG extends to metabolic health. Clinical trials conducted in 2023-2024 have demonstrated its efficacy in improving insulin sensitivity and reducing hepatic steatosis in prediabetic patients. These effects are attributed to SMG's ability to activate AMPK and modulate gut microbiota composition, as evidenced by metagenomic sequencing data. Notably, the compound's safety profile was excellent across all trial phases, with no reported adverse effects at therapeutic doses.

From an industrial perspective, advances in synthetic biology have enabled the scalable production of SMG through engineered microbial platforms. A 2024 Nature Biotechnology paper detailed a novel yeast strain capable of producing SMG at titers exceeding 5 g/L, significantly reducing production costs compared to traditional plant extraction methods. This technological breakthrough is expected to accelerate the commercialization of SMG-based nutraceuticals and pharmaceuticals, with several products currently in late-stage clinical development.

In conclusion, the body of research on SMG (63320-67-2) has expanded dramatically in recent years, revealing its multifaceted therapeutic potential. While challenges remain in terms of large-scale production standardization and long-term clinical validation, the current evidence positions SMG as a promising candidate for next-generation therapeutics in precision medicine and preventive healthcare. Future research directions should focus on elucidating structure-activity relationships of SMG derivatives and exploring synergistic combinations with existing therapeutic agents.

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